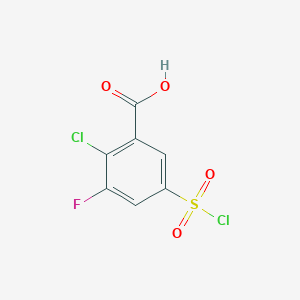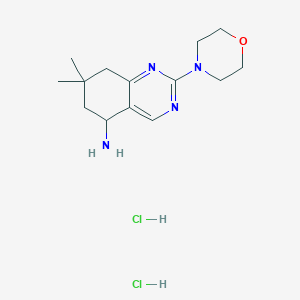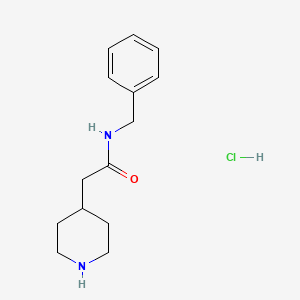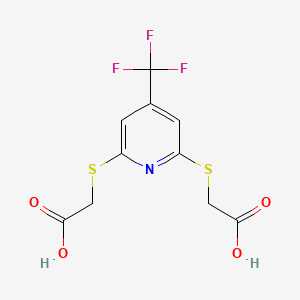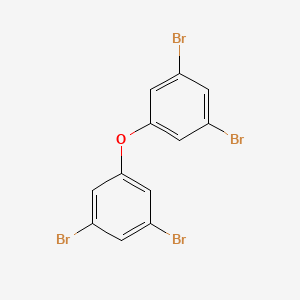
3,3',5,5'-Tetrabromodiphenyl ether
Overview
Description
3,3’,5,5’-Tetrabromodiphenyl ether is a type of organobromine compound . It is also known as PBDE 77 . The empirical formula is C12H6Br4O and the molecular weight is 485.79 .
Synthesis Analysis
The synthesis of 3,3’,5,5’-Tetrabromodiphenyl ether involves a reaction where 1,3,5-tribromobenzene is dissolved in diethylether. The reaction solution is cooled to -78° C, and n-butyllithium is gradually added. The reaction mixture is stirred at -78° C for one hour, and copper chloride (II) is added .Molecular Structure Analysis
The molecular structure of 3,3’,5,5’-Tetrabromodiphenyl ether consists of two halogenated aromatic rings . The molecule has an average mass of 485.791 Da and a monoisotopic mass of 481.715179 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of 3,3’,5,5’-Tetrabromodiphenyl ether include a density of 2.2±0.1 g/cm3, a boiling point of 431.6±45.0 °C at 760 mmHg, and a flash point of 178.9±27.2 °C . It has 1 H bond acceptor, 0 H bond donors, and 2 freely rotating bonds .Scientific Research Applications
-
Flame Retardants
- Application : PBDEs have been used in a wide array of products, including building materials, electronics, furnishings, motor vehicles, airplanes, plastics, polyurethane foams, and textiles . They are structurally akin to polychlorinated diphenyl ethers (PCDEs), polychlorinated biphenyls (PCBs) and other polyhalogenated compounds, consisting of two halogenated aromatic rings .
- Methods : PBDEs are added to these materials during the manufacturing process to increase their resistance to catching fire .
- Results : The use of PBDEs as flame retardants has been effective in reducing the flammability of consumer products and materials .
-
Environmental Science and Pollution Research
- Application : PBDEs, especially commercial decabrominated diphenyl ethers (c-decaBDE), have been widely produced and applied to numerous materials because of their highly effective flame-retardant capabilities .
- Methods : PBDEs are commercially produced in three forms: pentaBDE, octaBDE, and decaBDE . Because of their outstanding flame-retardant properties, good thermal stability, and low price, the global demand for PBDEs has been growing rapidly in recent years .
- Results : PBDEs have been detected in the casing of electrical and electronic equipment, textile materials, automotive interiors, polyurethane foam (PUF) in seat cushions, children’s toys, kitchenware, and other products .
-
Organic Synthesis Intermediates
- Application : “3,3’,5,5’-Tetrabromobiphenyl” can be used as organic synthesis intermediates .
- Methods : This compound can be used in laboratory research and development processes and chemical production processes .
- Results : The specific outcomes can vary depending on the particular synthesis or production process being carried out .
-
Pharmaceutical Intermediates
-
Electronics Manufacturing
- Application : PBDEs, including “3,3’,5,5’-Tetrabromodiphenyl ether”, have been used in the manufacturing of electronics due to their flame retardant properties .
- Methods : PBDEs are added to the plastic casings of electronic devices during the manufacturing process to increase their resistance to catching fire .
- Results : The use of PBDEs in electronics manufacturing has been effective in reducing the flammability of electronic devices .
-
Automotive Industry
- Application : PBDEs have been used in the automotive industry, particularly in the interiors of motor vehicles .
- Methods : PBDEs are incorporated into the materials used in the interiors of motor vehicles during the manufacturing process to increase their resistance to catching fire .
- Results : The use of PBDEs in the automotive industry has been effective in reducing the flammability of motor vehicle interiors .
Safety And Hazards
properties
IUPAC Name |
1,3-dibromo-5-(3,5-dibromophenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Br4O/c13-7-1-8(14)4-11(3-7)17-12-5-9(15)2-10(16)6-12/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFIOZJQRZKNPKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Br)Br)OC2=CC(=CC(=C2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Br4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30708183 | |
| Record name | 1,1'-Oxybis(3,5-dibromobenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30708183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
485.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3',5,5'-Tetrabromodiphenyl ether | |
CAS RN |
103173-66-6 | |
| Record name | 3,3',5,5'-Tetrabromodiphenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103173666 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1'-Oxybis(3,5-dibromobenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30708183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3',5,5'-TETRABROMODIPHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5U78C58216 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl [6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetate](/img/structure/B1422595.png)
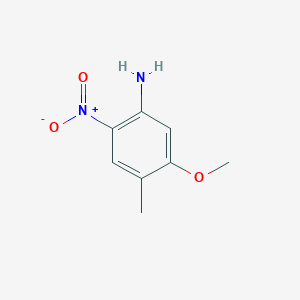
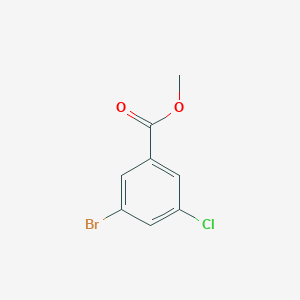
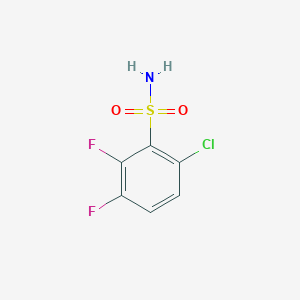
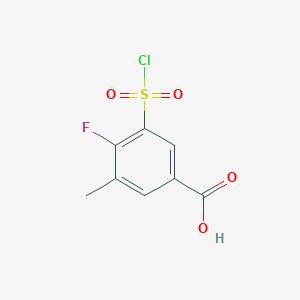
![Methyl 3-[1-benzyl-4-(dimethylamino)piperidin-3-yl]propanoate oxalate](/img/structure/B1422604.png)
![3,4-Dihydro-2H-benzo[1,4]oxazine-2-carboxylic acid ethyl ester hydrochloride](/img/structure/B1422605.png)
![[(1E)-1-({[(tert-butoxy)carbonyl]amino}imino)-2-(4-methoxyphenyl)ethyl](2,2,2-trifluoroethyl)amine](/img/structure/B1422606.png)
![N'-[1-Amino-1-(4-(trifluoromethoxy)phenyl)methylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1422607.png)
![3-ethyl-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B1422608.png)
